3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLXFNIIXVNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223266 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-94-1 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine derivatives.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups, facilitated by catalysts like palladium.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Carbon dioxide: Used for carboxylation.
Palladium catalysts: Used in coupling reactions.
Major Products Formed
Substituted Pyrrolo[3,2-b]pyridines: Resulting from substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction processes.
Coupled Products: Formed through coupling reactions with various substituents.
Scientific Research Applications
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is best contextualized against related pyrrolopyridine derivatives. Below is a detailed comparison:
Structural Isomers and Derivatives
Physicochemical Properties
| Property | This compound | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | 241.04 g/mol | 241.04 g/mol | 255.07 g/mol |
| Solubility | Low in water (carboxylic acid improves polarity) | Similar polarity but altered regiochemistry | Reduced aqueous solubility due to methyl group |
| Thermal Stability | Decomposes >250°C (estimated) | Comparable to structural isomers | Likely lower due to methyl substituent |
Biological Activity
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position and a carboxylic acid group at the 6-position, making it a valuable building block in the synthesis of various bioactive molecules. Its unique structure allows for interactions with multiple biological targets, which can lead to therapeutic effects in various diseases, particularly cancer and inflammatory disorders.
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrN2O2 |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1190322-94-1 |
Synthesis
The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. Common methods include:
- Formation of the Pyrrolo[3,2-b]pyridine Core : This is achieved through cyclization reactions involving suitable precursors like 2-aminopyridine derivatives.
- Carboxylation : The carboxylic acid group is introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
- Bromination : The bromine atom is added to the core structure during synthesis to yield the final compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. For example, it has been shown to inhibit certain kinase enzymes by binding to their active sites, thereby blocking their catalytic activity and disrupting normal cellular functions.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Cancer Therapy : It has been identified as a promising candidate for developing anti-cancer therapies due to its ability to inhibit kinases involved in tumor growth and proliferation.
- Anti-inflammatory Agents : The compound's interactions with inflammatory pathways suggest its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Antibacterial Activity : A study highlighted that derivatives of pyrrole compounds exhibited significant antibacterial properties, with some showing minimal inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus .
- Kinase Inhibition : Research on similar pyrrolopyridine derivatives has demonstrated their efficacy as inhibitors of SGK-1 kinase, which plays a role in various diseases including cancer .
- Material Science Applications : Beyond medicinal chemistry, this compound has been explored for its potential in developing novel materials with specific electronic or optical properties .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activities of this compound compared to related compounds:
| Compound | MIC (μg/mL) | Target Enzyme/Pathway | Activity Type |
|---|---|---|---|
| This compound | TBD | Kinases | Anticancer |
| Pyrrole Derivative A | 3.125 | Bacterial Cell Wall Synthesis | Antibacterial |
| Pyrrole Derivative B | TBD | SGK-1 Kinase | Anticancer |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to prevent side reactions.
- Optimize bromination temperature (40–60°C) to balance reactivity and stability of the heterocyclic core.
Basic: How is the structure of this compound validated?
Methodological Answer:
Use a combination of spectroscopic and computational techniques:
- NMR :
- ¹H NMR : Look for characteristic peaks:
- Aromatic protons in the pyrrolo-pyridine ring (δ 7.5–8.5 ppm, splitting patterns confirm substitution).
- Carboxylic acid proton (δ ~12–13 ppm, broad) .
- ¹³C NMR : Verify the carbonyl carbon (δ ~165–170 ppm).
- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 255 (C₈H₄BrN₂O₂⁻).
- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., bromine position) using single-crystal data .
Advanced: How to address conflicting regioselectivity data in bromination reactions of pyrrolo-pyridine derivatives?
Methodological Answer:
Conflicts often arise due to varying reaction conditions or competing electronic effects:
- Case Study : notes bromination at the 3-position, while reports 5-bromo derivatives in similar scaffolds.
- Resolution Strategies :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for bromination at different positions .
- Directed Metalation : Employ directing groups (e.g., –COOH) to steer bromine to the 3-position via coordination with Lewis acids (e.g., AlCl₃) .
- Kinetic vs. Thermodynamic Control :
- Low temperatures favor kinetic products (3-bromo), while higher temperatures may lead to isomerization.
- Validation : Use NOESY or selective NOE experiments to confirm substituent proximity .
Advanced: What strategies optimize the compound’s solubility for biological assays?
Methodological Answer:
The carboxylic acid group confers pH-dependent solubility. To enhance bioavailability:
- Salt Formation : React with NaHCO₃ or NH₄OH to generate water-soluble sodium or ammonium salts.
- Co-solvent Systems : Use DMSO (≤10%) in aqueous buffers for in vitro studies (e.g., enzyme inhibition assays) .
- Prodrug Approach : Convert the –COOH group to an ester (e.g., ethyl ester) for cell permeability, followed by enzymatic hydrolysis in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
